molecular formula C7H7Cl2NO B3253041 2,6-Dichloro-4-methoxymethyl-pyridine CAS No. 221093-39-6

2,6-Dichloro-4-methoxymethyl-pyridine

Cat. No. B3253041
CAS RN: 221093-39-6
M. Wt: 192.04 g/mol
InChI Key: RHZRJGAFIQFUEJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methoxymethyl-pyridine is a chemical compound with the CAS Number: 221093-39-6 . It has a molecular weight of 192.04 and its IUPAC name is 2,6-dichloro-4-(methoxymethyl)pyridine .


Synthesis Analysis

The synthesis of 2,6-Dichloro-4-methoxymethyl-pyridine can be achieved from Methanol and 2,4,6-Trichloropyridine .


Molecular Structure Analysis

The InChI code for 2,6-Dichloro-4-methoxymethyl-pyridine is 1S/C7H7Cl2NO/c1-11-4-5-2-6 (8)10-7 (9)3-5/h2-3H,4H2,1H3 . The InChI key is RHZRJGAFIQFUEJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,6-Dichloro-4-methoxymethyl-pyridine is a liquid at room temperature . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Structural Analysis and Conformation

  • Steric Properties and Conformations: Research on pyridine derivatives, including 2,6-dimethyl-3,5-dichloro-4-vinyloxy-pyridine, has revealed insights into their structural characteristics. These compounds predominantly exist in sterically hindered conformations, with significant angles between the hetaryl ring and the vinyloxypyridine plane (Afonin et al., 1991).

Spectroscopic Analysis and Structural Characterization

  • X-ray and Spectroscopic Analysis: Pyridine derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile have been synthesized and characterized using X-ray diffraction, revealing structural differences compared to corresponding compounds. This research contributes to the understanding of structural features through FT-IR, FT-R, NMR spectroscopy, and UV–vis absorption and fluorescence spectroscopy techniques (Tranfić et al., 2011).

Hydrogen Bond Analysis

  • Hydrogen Bonding in Complexes: Studies on complexes of pyridines and pyridine N-oxides with 2,6-dichloro-4-nitrophenol have contributed to the understanding of hydrogen bonds in such complexes. The research includes both Fourier transform IR and UV spectroscopy, along with quantum-mechanical calculations (Dega-Szafran et al., 1996).

Synthesis and Reaction Studies

  • Synthesis and Reaction Analysis: The synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine from 2,6-Dichloropyridine through various reactions like substitution, nitration, ammoniation, oxidation, and cyclization demonstrates the chemical reactivity and potential applications of these pyridine derivatives (Jin, 2010).

Coordination Chemistry and Ligand Studies

  • Coordination Chemistry: Research on complexes of pyridine-based ligands with metals like Zn, Cd, Cu, Co, and Ni, including ligands like 2,6-bis(methoxycarbonylethylthiomethyl)pyridine, highlights the role of pyridine derivatives in coordination chemistry (Teixidor et al., 1989).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes . It should be stored in a cool, well-ventilated place away from heat, sparks, and flame .

properties

IUPAC Name

2,6-dichloro-4-(methoxymethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZRJGAFIQFUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801282227
Record name 2,6-Dichloro-4-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(methoxymethyl)pyridine

CAS RN

221093-39-6
Record name 2,6-Dichloro-4-(methoxymethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221093-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801282227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.18 g of 2,6-dichloro-4-pyridinemethanol were dissolved into 5 ml of tetrahydrofuran (hereinafter referred to as “THF”), the solution was cooled by ice, and thereafter 0.04 g of sodium hydride (oil base, 60%) were added. To this, a solution of 0.15 g of methyl iodide dissolved in 2 ml of THF was added dropwise, and stirring was conducted for 2 hours at room temperature. Ethyl acetate was added to the reacted solution, and after the organic phase was washed by water, the organic phase was dried by adding sodium sulfate. The solvent was removed by evaporation, and the residue was purified by silica gel column chromatography to obtain 0.06 g of 2,6-dichloro-4-methoxymethylpyridine (Compound No. 1).
Quantity
0.18 g
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reactant
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5 mL
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0.04 g
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0.15 g
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reactant
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2 mL
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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